REACTION_SMILES
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[CH2:14]([N+:15]([CH3:16])([CH3:17])[CH3:18])[c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1.[CH2:9]=[CH:10][C:11]#[N:12].[CH3:26][OH:27].[Cl:1][c:2]1[cH:3][cH:4][c:5]([OH:8])[cH:6][cH:7]1.[OH-:13].[OH2:25]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:8][CH2:9][CH2:10][C:11]#[N:12])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](C)(C)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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N#CCCOc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |